molecular formula C19H16N4O2 B11005456 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B11005456
M. Wt: 332.4 g/mol
InChI Key: VMPFMKAOYTZWDM-UHFFFAOYSA-N
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Description

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide, also known by its chemical formula C18H16N2O2, is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes:: The starting material for this compound is 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (1). It can be synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . The resulting compound 1 serves as a key intermediate.

Next, coupling compound 1 with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide (ABG) yields the corresponding S-nucleoside (2) . attempts to deblock compound 2 using MeONa at room temperature led to the starting aglycone 1 instead of the desired deblocked compound (3) (Scheme 2).

Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often employ similar synthetic routes on a smaller scale.

Chemical Reactions Analysis

Reactions:: N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation.

Major Products:: The products formed from these reactions vary based on the reaction type. Detailed studies are essential to elucidate specific products and optimize synthetic pathways.

Scientific Research Applications

This compound finds applications in several fields:

Mechanism of Action

The precise mechanism by which N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, this compound’s unique structure warrants further exploration. Researchers may compare it with related quinazolinone derivatives to uncover distinct features.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C19H16N4O2/c24-18(14-6-5-13-7-8-20-17(13)11-14)21-9-10-23-12-22-16-4-2-1-3-15(16)19(23)25/h1-8,11-12,20H,9-10H2,(H,21,24)

InChI Key

VMPFMKAOYTZWDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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